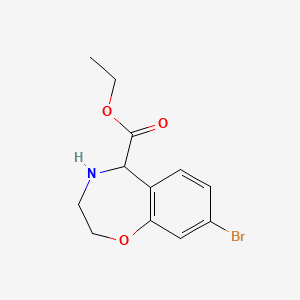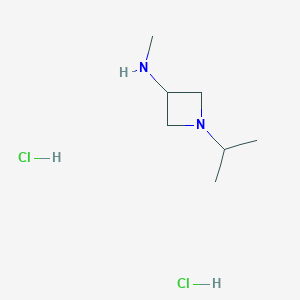
N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a white solid that is commonly used in various scientific research applications. This compound is known for its unique structure, which includes an azetidine ring, making it a valuable subject of study in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methyl-1-(propan-2-yl)amine with a suitable azetidine precursor under controlled conditions. Microwave-assisted synthesis has also been explored for the preparation of azetidine derivatives, offering advantages such as reduced reaction times and improved yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-(propan-2-yl)azetidin-3-one, while reduction could produce different amine derivatives .
Scientific Research Applications
N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(azetidin-3-yl)propan-2-amine dihydrochloride: Similar in structure but with different substituents.
N-methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride: Contains an oxetane ring instead of a propan-2-yl group.
Uniqueness
N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride is unique due to its specific azetidine ring structure and the presence of both methyl and propan-2-yl groups. This combination of features makes it a valuable compound for studying various chemical and biological properties .
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
N-methyl-1-propan-2-ylazetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-7(5-9)8-3;;/h6-8H,4-5H2,1-3H3;2*1H |
InChI Key |
ZHSYDBWFFNUNPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C1)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



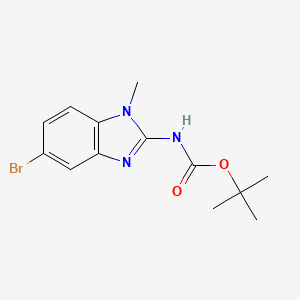
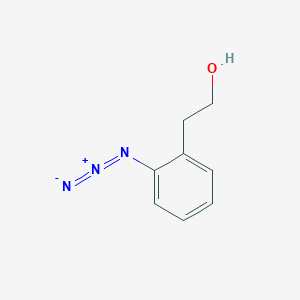
![3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]](/img/structure/B13508979.png)

![(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B13508990.png)
![rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B13508991.png)
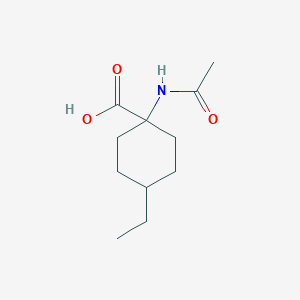
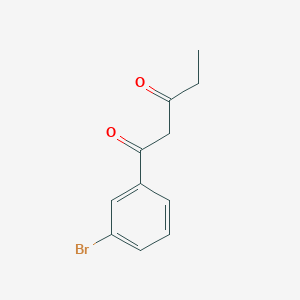
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13509004.png)
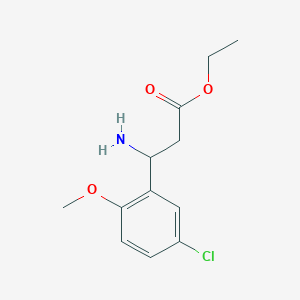
![1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene](/img/structure/B13509019.png)

